5-hydrazino-1-phenyl-1H-tetrazole

描述

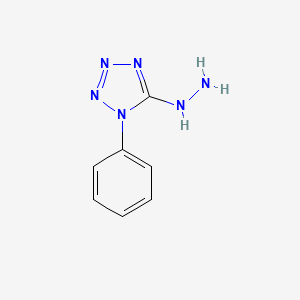

5-hydrazino-1-phenyl-1H-tetrazole: is a heterocyclic compound with the molecular formula C7H8N6 It is characterized by the presence of a tetrazole ring substituted with a phenyl group and a hydrazino group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazino-1-phenyl-1H-tetrazole typically involves the reaction of phenylhydrazine with sodium azide in the presence of a suitable catalyst. One common method is the [3+2] cycloaddition reaction between phenylhydrazine and sodium azide, which forms the tetrazole ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact .

化学反应分析

Types of Reactions:

Oxidation: 5-hydrazino-1-phenyl-1H-tetrazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the hydrazino group, leading to the formation of substituted tetrazoles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride; typically carried out in polar solvents such as ethanol or methanol.

Substitution: Alkyl halides, acyl chlorides; typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Oxidized tetrazole derivatives.

Reduction: Hydrazine derivatives.

Substitution: Substituted tetrazoles with various functional groups.

科学研究应用

Synthesis Techniques

Recent advancements in the synthesis of 5-hydrazino-1-phenyl-1H-tetrazole derivatives have included:

- Nano-Catalytic Methods : Utilizing nano-catalysts enhances the efficiency and selectivity in producing these compounds, leading to significant biological applications .

- Microwave Irradiation : This method has been employed to synthesize 5-substituted 1H-tetrazoles with high yields in a shorter time frame .

Chemistry

In chemical research, this compound is used for:

- Synthesis of Energetic Materials : It is integral in creating high-density energetic salts that exhibit competitive detonation properties compared to traditional explosives like HMX .

- Building Block for Complex Compounds : The compound facilitates the formation of various nitrogen-rich compounds with potential applications in explosives and propellants.

Biology and Medicine

This compound has shown promise in biological studies:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial effects against various strains, including Escherichia coli and Bacillus subtilis. Some studies have reported inhibition rates comparable to standard antibiotics .

- Potential Anticancer Agents : Investigations into its anticancer properties suggest that it may modulate cellular mechanisms related to apoptosis and oxidative stress response.

Energetic Materials Development

A notable study synthesized nitrogen-rich salts based on 5-hydrazino-1H-tetrazole, demonstrating superior impact sensitivities and specific impulses. These salts were characterized for their detonation properties, indicating their potential use as advanced explosives .

Antimicrobial Research

In a series of experiments, various 5-substituted 1H-tetrazoles were evaluated for their antimicrobial activities. Results indicated that certain derivatives displayed potent inhibitory effects against pathogenic bacteria and fungi, highlighting their potential as therapeutic agents .

Summary of Applications

The following table summarizes key applications of this compound:

作用机制

The mechanism of action of 5-hydrazino-1-phenyl-1H-tetrazole involves its interaction with molecular targets through its hydrazino and tetrazole functional groups. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .

相似化合物的比较

5-phenyl-1H-tetrazole: Similar structure but lacks the hydrazino group.

1-phenyl-1H-tetrazole-5-thiol: Contains a thiol group instead of a hydrazino group.

5-amino-1-phenyl-1H-tetrazole: Contains an amino group instead of a hydrazino group.

Uniqueness: 5-hydrazino-1-phenyl-1H-tetrazole is unique due to the presence of both a phenyl group and a hydrazino group on the tetrazole ring.

生物活性

5-Hydrazino-1-phenyl-1H-tetrazole (C7H8N6) is a tetrazole derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a hydrazino group at the 5-position and a phenyl group at the 1-position of the tetrazole ring, contributing to its unique biochemical properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular weight of this compound is approximately 176.18 g/mol. The presence of both hydrazine and tetrazole functionalities allows it to interact with various biological targets, including enzymes and proteins. Its structure is summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C7H8N6 |

| Molecular Weight | 176.18 g/mol |

| CAS Number | 5533-43-7 |

| Chemical Structure | Structure |

Enzyme Inhibition

This compound exhibits significant enzyme inhibition capabilities. Research indicates that it can inhibit enzyme activity through covalent bonding with active site residues, particularly affecting enzymes involved in metabolic pathways. The compound acts as a ligand, forming stable complexes with metal ions that alter enzyme catalytic activity .

Key Findings:

- It can inhibit key metabolic enzymes, leading to altered metabolite levels and energy production.

- The hydrazino group facilitates covalent interactions with nucleophilic residues in enzymes, resulting in irreversible inhibition .

Cellular Effects

The compound influences various cellular processes by modulating cell signaling pathways and gene expression. Studies have shown that it can affect oxidative stress responses and apoptosis through its interaction with transcription factors .

Cellular Mechanisms:

- Alters gene expression associated with cellular metabolism.

- Influences cell signaling pathways linked to stress responses.

Antibacterial Activity

In vitro studies have demonstrated that this compound possesses antibacterial properties against several bacterial strains. For instance, derivatives of this compound have shown effectiveness against Escherichia coli and Bacillus subtilis , indicating its potential as an antibacterial agent .

Antifungal Activity

Additionally, certain derivatives have exhibited antifungal activity against pathogens such as Aspergillus flavus and Penicillium purpurogenum . These findings suggest that modifications to the tetrazole structure can enhance its biological efficacy .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : Forms covalent bonds with enzymatic active sites.

- Gene Regulation : Interacts with transcription factors to modulate gene expression.

- Metal Ion Coordination : Binds metal ions in enzymes, altering their activity.

Temporal and Dosage Effects

Research indicates that the effects of this compound vary over time and dosage:

- Low Doses : Can enhance cellular function by activating specific signaling pathways.

- High Doses : May induce toxic effects such as oxidative stress and apoptosis .

Transport and Distribution

The compound's distribution within biological systems is facilitated by interactions with transport proteins, allowing for effective cellular uptake. Its ability to bind plasma proteins also aids in systemic distribution .

属性

IUPAC Name |

(1-phenyltetrazol-5-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6/c8-9-7-10-11-12-13(7)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVQGLYZNIVKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314325 | |

| Record name | 5-hydrazino-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5533-43-7 | |

| Record name | 5533-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydrazino-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。